Bienvenue dans la boutique en ligne BenchChem!

1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Lipophilicity Membrane permeability XLogP3

This disubstituted arylurea delivers the highest computed lipophilicity (XLogP3=3.9) and conformational flexibility (8 rotatable bonds) within its commercial analog set, defining the upper boundary for hydrophobic substitution SAR in kinase-focused libraries. Its thiophene-3-yl positional isomerism provides scaffold diversity unmatched by oxane, trifluoromethylphenyl, or chlorobenzyl analogs. Deploy for DFG-out kinase profiling, cell-based permeability studies, or induced-fit docking validation—request a quote for competitive research-use-only sourcing with global delivery.

Molecular Formula C21H23N3O2S
Molecular Weight 381.49
CAS No. 2034397-37-8
Cat. No. B2806387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
CAS2034397-37-8
Molecular FormulaC21H23N3O2S
Molecular Weight381.49
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
InChIInChI=1S/C21H23N3O2S/c1-2-3-11-26-19-6-4-18(5-7-19)24-21(25)23-14-16-8-10-22-20(13-16)17-9-12-27-15-17/h4-10,12-13,15H,2-3,11,14H2,1H3,(H2,23,24,25)
InChIKeyOCDICSTUAWQNJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034397-37-8): Chemical Identity and Compound Class for Procurement Screening


1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034397-37-8) is a synthetic disubstituted arylurea derivative with the molecular formula C21H23N3O2S and a molecular weight of 381.5 g/mol [1]. The compound features a 4-butoxyphenyl group at the N-1 urea position and a 2-(thiophen-3-yl)pyridin-4-ylmethyl moiety at the N-3 position . It belongs to the broad class of N,N′-disubstituted ureas, a scaffold extensively patented as kinase inhibitors, particularly targeting Tie-2, Raf, and p38 kinases [2]. The compound is catalogued in commercial screening libraries (PubChem CID 91625688) and is available from multiple research chemical suppliers as a research-use-only screening compound [1]. As of the evidence cut-off date, no peer-reviewed published experimental bioactivity data (IC50, Ki, Kd) were identified for this specific compound in the public domain.

Why Generic Substitution Fails for 1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034397-37-8): Physicochemical Differentiation from Nearest Analogs


Within the N,N′-disubstituted urea chemical space, even conservative aryl-substituent modifications produce large shifts in computed physicochemical properties that govern solubility, permeability, protein binding, and assay behavior [1]. The 4-butoxy substituent imparts a uniquely elevated lipophilicity (XLogP3 = 3.9) and high conformational flexibility (8 rotatable bonds) not shared by the closest commercially available analogs, which carry oxane (XLogP3 = 1.5), trifluoromethylphenyl (XLogP3 = 3.6), chlorobenzyl (XLogP3 = 3.3), or unsubstituted phenyl (XLogP3 = 2.7) replacements [2]. The documented sensitivity of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]urea VEGFR2 inhibitors to terminal aryl hydrophobicity—where IC50 values span a >20-fold range (10–206 nM) across Me, F, CF3, and Cl substituents [3]—supports the principle that small aryl modifications produce large functional consequences in related urea-based kinase inhibitor series. Direct interchange with the nearest analog without re-optimization of assay conditions or formulation is therefore not scientifically justified.

Quantitative Physicochemical Differentiation Evidence for 1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034397-37-8) vs. Five Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation of 1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea vs. Oxane, Trifluoromethylphenyl, Chlorobenzyl, and Phenyl Analogs

The target compound exhibits the highest computed lipophilicity (XLogP3 = 3.9) among the five-member analog set, exceeding the oxane analog by 2.4 log units, the unsubstituted phenyl analog by 1.2 log units, the chlorobenzyl analog by 0.6 log units, and the trifluoromethylphenyl analog by 0.3 log units [1][2][3][4][5]. This positions the compound near the upper bound of typical oral drug-likeness (Lipinski's Rule of Five recommends logP ≤ 5), while the oxane analog (XLogP3 = 1.5) falls in a distinctly lower lipophilicity range more consistent with CNS-targeted or solubility-optimized leads.

Lipophilicity Membrane permeability XLogP3 Drug-likeness Lead optimization

Molecular Flexibility (Rotatable Bond Count) Differentiation of 1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea vs. Rigid Analogs

The target compound possesses 8 rotatable bonds, approximately double the count of the four closest analogs (4–5 rotatable bonds each) [1][2][3][4][5]. The additional flexibility originates from the butoxy side chain (O–CH2–CH2–CH2–CH3), which introduces four extra rotatable bonds relative to the unsubstituted phenyl analog. This difference is expected to impact entropic contributions to protein binding, with the target compound likely incurring a higher conformational entropy penalty upon binding but potentially enabling adaptive fit to diverse protein pockets.

Conformational flexibility Rotatable bonds Entropy Binding kinetics SAR

Hydrogen Bond Acceptor Profile Differentiation of 1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea vs. Chlorobenzyl and Phenyl Analogs

The target compound provides 4 hydrogen bond acceptor (HBA) sites (the urea carbonyl oxygen, pyridyl nitrogen, thiophene sulfur, and butoxy ether oxygen), which exceeds the 3 HBA sites in the chlorobenzyl and phenyl analogs that lack the ether oxygen [1][4][5]. The trifluoromethylphenyl analog has 6 HBA sites due to the three fluorine atoms [3], while the oxane analog matches the target at 4 HBA sites but achieves this through different functionality (tetrahydropyran ring oxygen) [2]. All five analogs share an identical hydrogen bond donor count of 2 (both urea N–H groups).

Hydrogen bonding Solubility Target engagement ADME Pharmacophore

Molecular Weight and Size Differentiation of 1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea vs. Compact Analogs

At 381.5 g/mol, the target compound is the heaviest member of the analog set, exceeding the oxane analog by 64.1 Da (20.2% larger), the phenyl analog by 72.1 Da (23.3% larger), and the chlorobenzyl analog by 23.6 Da (6.6% larger) [1][2][4][5]. The trifluoromethylphenyl analog is closest in molecular weight (377.4 Da, Δ = 4.1 Da; 1.1% difference) but achieves this via a trifluoromethyl substituent rather than a butoxy chain, resulting in a starkly different electronic profile [3]. All compounds remain within the standard Lipinski Rule of Five molecular weight cutoff (≤500 Da).

Molecular weight Lead-likeness Fragment-based screening Ligand efficiency

Positional Isomer Structural Differentiation: 1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea vs. 1-(4-Butoxyphenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea

The target compound (CAS 2034397-37-8) and its positional isomer (CAS 2034597-97-0) share identical molecular formula (C21H23N3O2S), molecular weight (381.5 g/mol), and butoxyphenyl-urea-thiophene-pyridine connectivity, but differ in the attachment points: the target bears a thiophen-3-yl at the pyridine 2-position with the methyleneurea at the pyridine 4-position, while the isomer bears a thiophen-2-yl at the pyridine 5-position with the methyleneurea at the pyridine 3-position [1][2]. This regiochemical variation alters the relative spatial orientation of the urea pharmacophore with respect to the thiophene sulfur and pyridine nitrogen, two key hydrogen bond acceptor elements, producing distinct three-dimensional electrostatic potential surfaces despite identical atom composition.

Positional isomerism Regiochemistry Binding site topology Kinase selectivity Scaffold hopping

Class-Level Evidence: Scaffold Relationship to Known Thienopyridine-Urea Kinase Inhibitors

The target compound's thiophene-pyridine-urea scaffold is structurally related to the 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]urea series reported as type II VEGFR-2 tyrosine kinase inhibitors, where compounds 4d–4h exhibited enzymatic IC50 values of 10–28 nM and the most potent compounds correlated with hydrophobic substituents (Me, F, CF3, Cl) on the terminal phenyl ring [1]. Furthermore, the disubstituted urea motif is broadly validated as a kinase inhibitor scaffold, as exemplified by the clinical agent sorafenib (a diarylurea Raf/VEGFR inhibitor) and multiple patent families covering N-(aryl)-N′-heteroaryl ureas [2]. While no direct kinase inhibition data exist for the target compound itself, its 4-butoxyphenyl substituent provides a distinct hydrophobicity profile that, by analogy to the thienopyridine-urea SAR, is predicted to influence potency and selectivity in a target-dependent manner.

Kinase inhibition Thienopyridine Diarylurea VEGFR2 Type II kinase inhibitor Scaffold validation

Recommended Research Application Scenarios for 1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034397-37-8) Based on Physicochemical Differentiation Evidence


Kinase-Focused High-Throughput Screening (HTS) Library Enrichment

The target compound is best deployed as a component of kinase-targeted screening libraries, where its thiophene-pyridine-urea scaffold aligns with established type II kinase inhibitor pharmacophores [1]. Its unique combination of high lipophilicity (XLogP3 = 3.9) and moderate hydrogen bond acceptor count (4 HBA) distinguishes it from more polar oxane or simpler phenyl analogs [2], making it a structurally complementary addition to screening decks designed for broad kinome coverage. The positional isomerism (thiophen-3-yl at pyridin-2-yl vs. thiophen-2-yl at pyridin-5-yl in the isomer) provides an additional dimension of scaffold diversity within the same molecular formula space [3].

Structure-Activity Relationship (SAR) Studies on Aryl Substituent Effects in Urea-Based Inhibitor Series

This compound serves as a critical data point in systematic SAR explorations of N-aryl substitution effects. With its 4-butoxyphenyl group providing the highest XLogP3 (3.9) and highest rotatable bond count (8) in the analog set [1], it defines the upper boundary of lipophilic and flexible substitution within the series. Comparative profiling against the oxane (XLogP3 = 1.5), phenyl (2.7), chlorobenzyl (3.3), and trifluoromethylphenyl (3.6) analogs [2] can deconvolute the contributions of lipophilicity, flexibility, and hydrogen bonding to target potency, selectivity, and ADME properties.

Membrane Permeability and Cell-Based Assay Optimization

With a computed XLogP3 of 3.9—the highest among the five-analog set—and 4 hydrogen bond acceptor sites including the flexible butoxy ether oxygen [1], this compound is specifically suited for cell-based permeability studies where passive membrane diffusion is rate-limiting. Researchers comparing this compound against the more polar oxane analog (XLogP3 = 1.5) [2] can empirically assess the relationship between computed lipophilicity and measured cellular uptake, providing critical data for lead optimization programs where intracellular target engagement is required.

Computational Docking and Pharmacophore Modeling with Flexible Binding Sites

The target compound's 8 rotatable bonds—double the count of its more rigid analogs [1]—make it a valuable probe for computational studies of protein flexibility and induced-fit docking. Its conformational ensemble can sample binding site conformations inaccessible to the more constrained oxane or trifluoromethylphenyl analogs (4 rotatable bonds each) [2]. This property is particularly relevant for kinases known to undergo significant conformational reorganization upon type II inhibitor binding, where the DFG-out pocket accommodates diverse chemical scaffolds. The distinct positional isomer (CAS 2034597-97-0) [3] provides a matched molecular pair for evaluating how regiochemical connectivity affects predicted binding poses in silico.

Quote Request

Request a Quote for 1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.